Xanthoxoline

Descripción

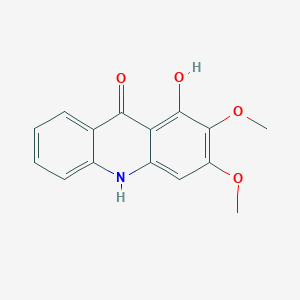

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

17014-43-6 |

|---|---|

Fórmula molecular |

C15H13NO4 |

Peso molecular |

271.27 g/mol |

Nombre IUPAC |

1-hydroxy-2,3-dimethoxy-10H-acridin-9-one |

InChI |

InChI=1S/C15H13NO4/c1-19-11-7-10-12(14(18)15(11)20-2)13(17)8-5-3-4-6-9(8)16-10/h3-7,18H,1-2H3,(H,16,17) |

Clave InChI |

CYPILPIHKOUTNO-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC |

SMILES canónico |

COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC |

Otros números CAS |

17014-43-6 |

Sinónimos |

xanthoxoline |

Origen del producto |

United States |

Research Findings and Chemical Properties of Xanthoxoline

Isolation and Occurrence in Plant Species

This compound has been isolated from various parts of plants belonging to the Rutaceae family. Notably, it has been identified in:

The fruits of Zanthoxylum leprieurii silae.it.

The bark of Zanthoxylum gilletii wikipedia.org.

These findings highlight Zanthoxylum species as significant sources for this compound and other related acridone alkaloids silae.itwikipedia.org. The isolation process typically involves extraction from plant material followed by chromatographic techniques for purification and identification wikipedia.orgsilae.it.

Chemical Structure and Properties

This compound is structurally characterized by its acridone alkaloid framework. Its chemical formula is C₁₅H₁₃NO₄, and it has a molecular weight of 271.27 g/mol biosynth.com. The compound contains methoxy (B1213986) and hydroxyl groups attached to the acridone core, contributing to its specific chemical properties.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₃NO₄ | biosynth.com |

| Molecular Weight | 271.27 g/mol | biosynth.com |

| Chemical Class | Acridone Alkaloid | researchgate.netsilae.itwikipedia.org |

| CAS Number | 17014-43-6 | biosynth.com |

| SMILES String | COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC | biosynth.com |

Note: The SMILES string provides a linear notation for the chemical structure.

Related Acridone Alkaloids

Research into the chemical constituents of plants like Zanthoxylum leprieurii has identified this compound alongside other acridone alkaloids, such as arborinine (B190305) and tegerrardin A silae.it. These related compounds share the acridone core structure, indicating a common biosynthetic pathway within these plant species.

Summary of Compounds Mentioned

Botanical Sources and Geographic Distribution

Xanthoxoline's natural habitat is predominantly within the tropical regions of Africa. The Zanthoxylum genus, also known as Fagara, is widespread, with approximately 250 species found globally in warm temperate and subtropical areas nih.govwikipedia.orgkew.org.

Zanthoxylum leprieurii and its Ecological Niche

Zanthoxylum leprieurii is a tree species native to Tropical and Southern Africa, with its distribution spanning from Senegal to Ethiopia and extending to Mozambique wikipedia.orgtheferns.info. This species is characterized as a small to large tree, often found in semi-deciduous moist rainforests, forest boundaries, dry forests on rocky hills, beside streams, and in moist woodlands zimbabweflora.co.zwafricanplantdatabase.ch. It thrives in various habitats, including alluvial soils in hot, dry river valleys and on termite mounds zimbabweflora.co.zw. Ecologically, Z. leprieurii can be found from sea level up to 2000 meters altitude africanplantdatabase.ch. The fruits of Z. leprieurii have been identified as a source from which this compound can be isolated scispace.comresearchgate.netresearchgate.net.

Other Zanthoxylum Species Producing this compound

While Zanthoxylum leprieurii is a key source, this compound has also been reported in other Zanthoxylum species. For instance, Zanthoxylum gilletii, also known as East African satinwood, has been identified as a source of this compound, which can be extracted from its bark wikipedia.orgprota4u.org. The Zanthoxylum genus as a whole is known for its diverse chemical constituents, including various alkaloids, flavonoids, and lignans, many of which have demonstrated biological activities nih.govwikipedia.orgnih.govafjbs.com.

Intra-plant Distribution and Accumulation Patterns

This compound has been primarily isolated from the fruits of Zanthoxylum leprieurii scispace.comresearchgate.netresearchgate.net. Research indicates that acridone (B373769) alkaloids, including this compound, can be extracted from the bark of Zanthoxylum species as well wikipedia.orgprota4u.org. While specific quantitative data on the distribution patterns of this compound across different plant tissues (e.g., leaves, roots, seeds) of Z. leprieurii or other species are not extensively detailed in the provided search results, the focus has been on its isolation from fruits and bark. Plant secondary metabolites, in general, can accumulate in various tissues, including roots, stems, leaves, seeds, and fruits, often depending on the specific compound and plant species uvigo.es.

Factors Influencing Natural Product Accumulation

The accumulation of secondary metabolites like this compound in plants is influenced by a complex interplay of genetic, ontogenic, morphogenetic, and environmental factors nih.gov. Environmental factors play a significant role in the biosynthesis and accumulation of these compounds. Key environmental influences include:

Light: Light intensity, duration, and quality can significantly impact the production of secondary metabolites nih.govmdpi.com. Higher light intensity can sometimes lead to increased accumulation of certain compounds, while light quality can elicit more complex responses mdpi.com.

Temperature: Temperature variations can affect plant growth and metabolism, influencing the rate of photosynthesis and potentially leading to the accumulation of protective compounds nih.govmdpi.comresearchgate.net.

Soil Conditions: Soil fertility and composition can influence nutrient availability, which in turn affects plant growth and the synthesis of secondary metabolites nih.govcid-inc.com.

Geographic Location and Climate: Differences in climate, such as precipitation, temperature, and sunshine duration, are strongly correlated with the variation in chemical compound content in plants mdpi.com. Genetic variations within a species can also correlate with its geographical distribution and its phytochemical profile nih.govmdpi.com.

Seasonality: Studies on Zanthoxylum leprieurii have indicated that seasonal variations can lead to significant differences in the composition of essential oils extracted from the same plant organ mdpi.com. This suggests that seasonality could also impact the accumulation levels of other secondary metabolites like this compound.

While the direct impact of these factors on this compound accumulation specifically requires further detailed investigation, these general principles of plant secondary metabolite accumulation are applicable.

Compound List

| Compound Name | Chemical Class |

|---|---|

| This compound | Acridone Alkaloid |

| Tegerrardin A | Acridone Alkaloid |

| Arborinine (B190305) | Acridone Alkaloid |

| Scoparone | Coumarin |

| Nitidine | Alkaloid |

| Sesamin | Lignan |

| Syncarpamide | Alkaloid |

| Chelerythrine | Alkaloid |

| Skimmianine | Furoquinoline Alkaloid |

| Liriodenine | Aporphine Alkaloid |

| Fabiocinine | Acridone Alkaloid |

| 1-hydroxy-3-methoxy-N-methylacridone | Acridone Alkaloid |

| 1-hydroxy-3-methoxyacridone | Acridone Alkaloid |

| N-(4-hydroxyphenethyl)octacosanamide | Amide Alkaloid |

| N-(4-hydroxyphenethyl)hexacosanamide | Amide Alkaloid |

| N-(4-hydroxyphenethyl)decanamide | Amide Alkaloid |

| N-vanilloyltyramine | Amide Alkaloid |

| N-[O-docosanoylvanilloyl]tyramine | Amide Alkaloid |

| γ-sanshool | Isobutylamide |

| 6,7-dimethoxycoumarine | Coumarin |

| Fagaronine | Alkaloid |

Isolation and Purification Methodologies for Xanthoxoline

Advanced Extraction Techniques for Plant Metabolites

Traditional extraction methods, such as maceration and Soxhlet extraction, are often hampered by long extraction times, high solvent consumption, and potential degradation of thermolabile compounds. ajgreenchem.com To overcome these limitations, several advanced extraction techniques have been developed and applied for the isolation of bioactive compounds from plant materials. These methods offer improved efficiency, reduced environmental impact, and better preservation of the target compounds. ajgreenchem.comscispace.com

Ultrasound-Assisted Extraction (UAE) , also known as sonication, utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. nih.govyoutube.com The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of intracellular components into the solvent. nih.govyoutube.com This technique significantly reduces extraction time and solvent consumption while often increasing the yield of the target compound. nih.govyoutube.com Key parameters that influence the efficiency of UAE include ultrasonic frequency and power, temperature, solvent type, and extraction duration. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the plant matrix. mdpi.com Microwaves, which are non-ionizing electromagnetic waves, cause molecular motion of polar molecules through dipole rotation and ionic conduction, leading to rapid heating. mdpi.com This localized heating creates pressure within the plant cells, causing them to rupture and release their contents into the solvent. mdpi.com MAE offers advantages such as shorter extraction times, reduced solvent usage, and higher extraction rates compared to conventional methods. mdpi.comresearchgate.net The efficiency of MAE is influenced by factors like microwave power, temperature, extraction time, and the properties of the solvent and the plant matrix. mdpi.com

Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. researchgate.netufrn.br A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. ufrn.br Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. ufrn.br The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature, allowing for selective extraction of target compounds. scielo.br For the extraction of polar compounds like alkaloids, a polar co-solvent (modifier) such as methanol or ethanol is often added to the supercritical CO2 to enhance its solvating power. researchgate.netnih.gov

Table 1: Comparison of Advanced Extraction Techniques for Plant Metabolites

| Feature | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |

| Principle | Acoustic cavitation leading to cell disruption and enhanced mass transfer. nih.gov | Rapid heating through microwave energy causing cell rupture. mdpi.com | Use of a supercritical fluid with tunable solvating power. ufrn.br |

| Advantages | Reduced extraction time, lower temperature, less solvent and energy consumption. nih.gov | Faster extraction, lower solvent consumption, higher yield. mdpi.comresearchgate.net | High selectivity, no residual solvent, eco-friendly. ajgreenchem.comresearchgate.net |

| Disadvantages | Potential for radical formation at high intensities. | Risk of overheating and degradation of thermolabile compounds. ajgreenchem.com | High equipment cost, not efficient for highly polar compounds without modifiers. ajgreenchem.com |

| Key Parameters | Frequency, power, temperature, time, solvent. nih.gov | Microwave power, temperature, time, solvent. mdpi.com | Pressure, temperature, co-solvent concentration. nih.gov |

Chromatographic Separation Strategies for Acridone (B373769) Alkaloids

Following extraction, the crude extract containing Xanthoxoline and other co-extracted compounds undergoes chromatographic separation to isolate the target alkaloid in a pure form. Chromatography is a powerful technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govnih.gov

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and highly efficient technique for the isolation and purification of natural products, including alkaloids. springernature.comteledynelabs.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. researchgate.net The goal of preparative HPLC is to obtain a sufficient quantity of a purified compound for further studies. teledynelabs.comresearchgate.net

The separation in HPLC is based on the interaction of the compounds with the stationary phase (packed in the column) and the mobile phase (a solvent or mixture of solvents). For the separation of acridone alkaloids like this compound, reversed-phase HPLC is commonly employed. springernature.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier.

The development of a preparative HPLC method involves optimizing several parameters, including the choice of stationary and mobile phases, flow rate, and detection wavelength. The process often starts with analytical scale separations to establish the optimal conditions, which are then scaled up for preparative purification. lcms.cz

Besides preparative HPLC, other high-resolution separation techniques are also employed for the purification of acridone alkaloids.

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that does not use a solid support for the stationary phase. wikipedia.orgnih.gov Instead, it utilizes two immiscible liquid phases, one of which is held stationary by centrifugal force while the other (mobile phase) is pumped through it. wikipedia.orgnih.gov This technique eliminates the problem of irreversible adsorption of the sample onto a solid support, leading to high recovery of the target compound. nih.gov CCC is particularly well-suited for the separation of natural products, including alkaloids. nih.govresearchgate.net The selection of a suitable two-phase solvent system is crucial for a successful separation in CCC. researchgate.net

Silica Gel Column Chromatography is a traditional and still widely used adsorption chromatography technique for the preliminary separation and purification of alkaloids. nih.govmdpi.com The stationary phase is silica gel, and the mobile phase is a solvent or a mixture of solvents of varying polarity. nih.gov Separation is based on the differential adsorption of the compounds onto the silica gel surface. nih.gov While it may not always provide the high resolution of HPLC or CCC, it is a valuable tool for initial fractionation of crude extracts. mdpi.com

Table 2: Chromatographic Parameters for Alkaloid Separation

| Technique | Stationary Phase | Mobile Phase Examples | Separation Principle |

| Preparative HPLC | C18-bonded silica (Reversed-phase) | Acetonitrile/Water, Methanol/Water gradients | Partition based on hydrophobicity. springernature.com |

| Counter-Current Chromatography (CCC) | Liquid (one phase of a biphasic system) | Hexane-Ethyl Acetate-Methanol-Water, Chloroform-Methanol-Water | Partition between two immiscible liquid phases. wikipedia.orgresearchgate.net |

| Silica Gel Column Chromatography | Silica gel | Hexane, Ethyl Acetate, Methanol gradients | Adsorption based on polarity. nih.gov |

Challenges and Innovations in this compound Isolation

The isolation of this compound from its natural sources presents several challenges. Plant extracts are complex mixtures containing numerous compounds with similar physicochemical properties, making the separation of the target alkaloid difficult. nih.gov The concentration of this compound in the plant material can be low, requiring efficient extraction and purification methods to obtain a sufficient quantity. nih.gov Furthermore, the potential for degradation of the alkaloid during the extraction and purification process is a significant concern. nih.gov

A major challenge is matrix interference , where other co-extracted compounds can interfere with the separation and detection of this compound. mdpi.com This necessitates the use of multiple chromatographic steps to achieve the desired purity. The selection of appropriate solvents and chromatographic conditions is critical to overcome this challenge.

Innovations in isolation methodologies are continuously being developed to address these challenges. The integration of advanced extraction techniques with high-resolution chromatographic methods, such as online SFE-HPLC , allows for a more streamlined and efficient isolation process. The development of new stationary phases for chromatography with improved selectivity for alkaloids is another area of innovation. Furthermore, the application of pH-zone-refining counter-current chromatography has shown promise for the separation of alkaloids based on their pKa values, offering an alternative and powerful separation mechanism. researchgate.net These advancements are paving the way for more efficient and sustainable methods for the isolation of this compound and other valuable natural products.

Spectroscopic and Spectrometric Characterization of Xanthoxoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment of nuclei, particularly ¹H (proton) and ¹³C (carbon).

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental data for structural elucidation.

¹H NMR Spectroscopy: This technique reveals the types of protons present in the molecule, their relative numbers (through integration), and their neighboring proton environments (through chemical shifts and coupling constants). For Xanthoxoline, with its inferred structure featuring aromatic rings, methoxy (B1213986) groups, a hydroxyl group, and potentially a heterocyclic acridone (B373769) core, one would expect to observe signals corresponding to:

Aromatic Protons: Multiple signals in the downfield region (typically δ 6.5-8.5 ppm) characteristic of protons attached to aromatic rings. Their specific chemical shifts and splitting patterns would depend on their positions and the electronic environment.

Methoxy Protons (-OCH₃): Sharp singlets, usually integrating to three protons each, appearing in the δ 3.5-4.0 ppm range, indicative of methoxy groups attached to an aromatic system biosynth.com.

Hydroxyl Proton (-OH): A signal that is often broad and can exchange with deuterium (B1214612) (D₂O shake test), typically appearing in the δ 4.0-13.0 ppm range, its exact position being highly dependent on hydrogen bonding and solvent biosynth.comlibretexts.orgucalgary.caucla.edu.

Acridone Core Protons: Protons within the heterocyclic acridone system would contribute to the aromatic region, with their shifts influenced by the carbonyl and nitrogen atoms.

¹³C NMR Spectroscopy: This technique provides information about the carbon backbone of the molecule. The chemical shifts of ¹³C nuclei are highly sensitive to their electronic environment, allowing for the identification of different types of carbon atoms (e.g., sp³, sp², aromatic, carbonyl). For this compound, expected ¹³C signals would include:

Carbonyl Carbon (C=O): A signal typically found in the highly downfield region, around δ 160-180 ppm, characteristic of carbonyl groups in conjugated systems or heterocyclic structures biosynth.comucalgary.caucla.edupublish.csiro.aupg.edu.pl.

Aromatic Carbons: Multiple signals in the δ 110-160 ppm range, corresponding to the carbons of the aromatic and heterocyclic rings. Carbons bearing electronegative substituents like oxygen (from methoxy or hydroxyl groups) or nitrogen would typically resonate further downfield biosynth.comucalgary.capublish.csiro.au.

Methoxy Carbons (-OCH₃): Signals in the δ 50-60 ppm range biosynth.comucalgary.capublish.csiro.au.

Data Table Example (Illustrative - specific data for this compound not found):

| Proton/Carbon Type | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Integration (¹H NMR) | Expected IR (cm⁻¹) |

| Aromatic H | 6.5 - 8.5 | s, d, t, m | 1H (multiple) | 3000-3100 (C-H str.) |

| 1450-1600 (C=C str.) | ||||

| Methoxy H (-OCH₃) | 3.5 - 4.0 | s | 3H (multiple) | 1000-1300 (C-O str.) |

| Hydroxyl H (-OH) | 4.0 - 13.0 | bs, s | 1H | 3200-3600 (O-H str.) |

| Carbonyl C (C=O) | 160 - 180 | - | - | 1640-1750 (C=O str.) |

| Aromatic C | 110 - 160 | - | - | |

| Methoxy C (-OCH₃) | 50 - 60 | - | - |

Note: The table above provides general ranges based on the inferred functional groups of this compound and common spectroscopic data for similar compounds. Specific experimental data for this compound was not found in the literature search.

To unambiguously assign signals and confirm connectivity, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, showing which protons are adjacent to each other through bonds. This helps in establishing proton connectivity networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of ¹³C signals based on their attached protons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its elemental composition, as well as clues about its structure through fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecular ion, confirming the molecular formula (C₁₅H₁₃NO₄ for this compound) ucalgary.capublish.csiro.auknapsackfamily.comacdlabs.com. The accurate mass measurement is critical for distinguishing between compounds with similar nominal masses.

In MS/MS, a selected molecular ion is further fragmented, and the resulting fragment ions are analyzed. This process reveals characteristic fragmentation pathways that are indicative of specific structural features. For a molecule like this compound, with its functional groups and heterocyclic core, fragmentation might involve:

Loss of Methoxy Groups: Cleavage of the C-O bond in the methoxy groups, leading to fragments with losses of CH₃O (45 Da) or CH₃ (15 Da).

Loss of Hydroxyl Group: Cleavage of the O-H bond or related fragments.

Cleavage of Aromatic Rings: Fragmentation of the heterocyclic acridone system or associated aromatic rings, potentially yielding characteristic ions related to substructures.

Carbonyl Fragmentation: Fragmentation patterns associated with the carbonyl group within the acridone ring.

The precise m/z values of these fragment ions and their relative intensities contribute to building a structural hypothesis.

Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

These spectroscopic techniques provide complementary information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, which are characteristic of specific functional groups. For this compound, based on its inferred structure, key absorption bands would be expected in the following regions:

O-H Stretching: A broad band in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group, potentially showing hydrogen bonding libretexts.orgucalgary.caucla.edu.

C-H Stretching: Signals in the 2850-3100 cm⁻¹ range, with peaks above 3000 cm⁻¹ suggesting aromatic C-H bonds and peaks below 3000 cm⁻¹ indicating aliphatic C-H bonds from methoxy groups libretexts.orgucalgary.caucla.edu.

C=O Stretching: A strong absorption band, likely in the 1640-1750 cm⁻¹ range, characteristic of the carbonyl group within the acridone system, potentially shifted due to conjugation ucalgary.caucla.edupg.edu.pl.

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region, associated with the methoxy and hydroxyl groups libretexts.orgucalgary.caucla.edu.

Aromatic C=C Stretching: Bands typically observed between 1450 and 1600 cm⁻¹ libretexts.orgucalgary.caucla.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to electronic transitions within the molecule. Compounds with conjugated π-electron systems, such as aromatic rings and carbonyl groups, typically exhibit strong absorption in the UV-Vis range. This compound, with its acridone core and aromatic substituents, is expected to show characteristic absorption maxima (λmax) in the UV region (typically 200-400 nm) due to π→π* and n→π* transitions libretexts.orgpublish.csiro.aursc.orgscispace.commdpi.comshimadzu.com.sgbioglobax.comlibretexts.org. The specific λmax values and absorption intensities can provide information about the extent of conjugation and the nature of the chromophores present.

While specific experimental data for this compound from the literature search was limited, the application of these spectroscopic and spectrometric techniques, in conjunction with other analytical methods, would provide a comprehensive understanding of its molecular structure and properties.

Compound Names Mentioned:

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C₁₅H₁₃NO₄ | 17014-43-6 |

| Xanthotoxol | C₁₂H₈O₄ | 3982-54-5 |

| Xanthosine | C₁₀H₁₂N₂O₆ | 6956-29-2 |

Mechanisms of Action at the Molecular and Cellular Level

Interaction with Biological Pathways and Molecular Targets

Currently, there is a notable absence of specific research detailing the interactions of Xanthoxoline with biological pathways and molecular targets. The scientific community has not yet published definitive studies on its ability to modulate or inhibit specific enzymes, nor on its binding affinity and interactions with cellular receptors.

Detailed enzyme modulation and inhibition profiles for this compound are not available in the current body of scientific literature. While alkaloids from the Zanthoxylum genus are known to exhibit a range of biological activities that may involve enzyme interactions, specific data for this compound is lacking.

Information regarding the receptor binding and specific ligand-target interactions of this compound is not documented in published research. Understanding these interactions is crucial for elucidating the compound's potential pharmacological effects.

Antimalarial Activity: In Vitro Efficacy and Mode of Action

Despite the known antimalarial properties of some alkaloids isolated from Zanthoxylum species, there is no specific scientific evidence to substantiate the antimalarial activity of this compound against Plasmodium falciparum or other malaria parasites.

There are no available in vitro efficacy data or research findings that demonstrate the inhibition of Plasmodium falciparum growth and development by this compound.

Due to the lack of studies on its antimalarial activity, the cellular targets of this compound within parasitic organisms, such as interference with heme detoxification, cytoskeletal disruption, inhibition of protein synthesis, or interaction with DNA, have not been identified.

Antifeedant Activity: Entomological Impact and Underlying Mechanisms

Similarly, there is a scarcity of information regarding the antifeedant properties of this compound. While some alkaloids from the Zanthoxylum genus have been investigated for their insecticidal and antifeedant effects, the specific entomological impact and the underlying mechanisms of action for this compound have not been reported.

Biological Targets within Insect Physiology

Beyond its likely role as a feeding deterrent, this compound may also have direct toxic effects on insects by targeting key physiological systems. As a neurotoxic alkaloid, its primary biological targets are likely within the insect's nervous system. nih.govresearchgate.net The insect nervous system is a common target for many insecticides due to its critical role in controlling vital functions. nih.gov

One potential target is the voltage-gated sodium channel, which is essential for the propagation of nerve impulses. nih.gov Disruption of these channels can lead to paralysis and death. nih.gov Another plausible target is the nicotinic acetylcholine receptor (nAChR), which is a key component of synaptic transmission in the insect central nervous system. nih.gov Many insecticides act by either blocking or overstimulating these receptors, leading to a breakdown in nerve communication. nih.gov

While the precise molecular targets of this compound have not been elucidated, the observed insecticidal activity of Zanthoxylum extracts points towards a neurotoxic mode of action. nih.gov The tingling and numbing effects of alkamides from Zanthoxylum species in mammals suggest an interaction with ion channels, a mechanism that could be conserved in insects. mdpi.com Further research is needed to isolate this compound and test its effects on specific insect neuronal preparations to confirm these hypotheses.

Table 2: Potential Biological Targets of Neurotoxic Alkaloids in Insects

| Target | Function in Insect | Potential Effect of this compound |

|---|---|---|

| Voltage-Gated Sodium Channels | Propagation of nerve impulses | Disruption of nerve signaling, leading to paralysis |

| Nicotinic Acetylcholine Receptors | Synaptic transmission in the central nervous system | Blockage or overstimulation, causing communication breakdown |

| Antioxidant System | Management of oxidative stress | Increased cellular damage and mortality |

Chemical Synthesis and Derivatization Strategies of Xanthoxoline

Total Synthesis Approaches to the Acridone (B373769) Core Structure

The synthesis of the acridone core structure, which forms the foundation of Xanthoxoline, has been achieved through various total synthesis methodologies. A key strategy involves the condensation of anthranilic acid derivatives with phenol (B47542) derivatives, followed by regioselective annulation to construct the tetracyclic acridone skeleton nih.gov. This approach allows for the efficient assembly of the core structure, enabling further functionalization. The Ullmann condensation, utilizing anthranilic acids and iodobenzenes or 2-chlorobenzoic acids with aniline (B41778) derivatives, has also been employed in the synthesis of acridone compounds nih.gov. The successful total synthesis of this compound itself has been reported, highlighting the feasibility of constructing this specific acridone alkaloid publish.csiro.au. These synthetic routes are crucial for providing access to this compound and its analogues for further biological evaluation, especially when natural sources may yield limited quantities.

Semisynthesis from Natural Precursors

Semisynthesis, a strategy that involves chemically modifying compounds isolated from natural sources, offers a valuable pathway for generating novel derivatives with potentially enhanced bioactivity or improved pharmacokinetic profiles scripps.eduresearchgate.netnih.gov. While specific detailed semisynthetic routes for this compound are not extensively detailed in the provided literature, the principle is widely applied to natural products. This approach leverages the complex structures already assembled by nature, allowing chemists to introduce targeted modifications. For acridone alkaloids, natural precursors isolated from plants of the Rutaceae family, such as Evodia and Zanthoxylum species, serve as starting points for chemical investigation and potential modification researchgate.netpublish.csiro.auresearchgate.netresearchgate.net.

Rational Design of this compound Derivatives for Enhanced Bioactivity

The rational design of this compound derivatives is guided by structure-activity relationship (SAR) studies and an understanding of the molecular features responsible for biological activity. By systematically modifying the acridone scaffold, researchers aim to optimize potency, selectivity, and other pharmacological properties nih.govplos.orgnih.govmdpi.comvdoc.pub. For instance, the design of acridone analogues has focused on altering substituents on the acridone nucleus to improve their efficacy against various biological targets, such as cancer cell lines or enzymes nih.govrsc.org. Computational methods, including quantitative structure-activity relationship (QSAR) and molecular docking, play a significant role in predicting the impact of structural modifications and identifying key pharmacophoric elements researchgate.netresearchgate.netdovepress.commdpi.comchemmethod.com.

Structure-Activity Relationship (SAR) Studies of Acridone Alkaloids

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence the biological effects of acridone alkaloids, including this compound. These studies investigate how variations in the molecular structure correlate with changes in activity.

Impact of Substituents on Biological Activities

The nature and position of substituents on the acridone core significantly impact the biological activities of these compounds. SAR studies on glyfoline (B1233050) analogues, a related acridone alkaloid, have revealed key insights:

Hydroxyl vs. Methoxy (B1213986) Groups: 1-hydroxy-9-acridones generally exhibit higher cytotoxicity against cell lines like HL-60 compared to their 1-methoxy derivatives nih.gov.

Nitrogen Substitution: Modifications at the heterocyclic nitrogen (N-methylation versus N-H or other amine substitutions) can lead to a complete loss or a dramatic reduction in cytotoxicity nih.gov.

Electron-Donating/Withdrawing Groups: The effect of substituents, such as nitro (electron-withdrawing) versus amino (electron-donating) groups, on cytotoxicity has been explored. Nitro-substituted analogues were found to be inactive, whereas amino-substituted compounds displayed cytotoxic potential nih.gov.

Positional Effects: For other acridone derivatives, the precise position of a substituent on the acridone nucleus has been shown to have a significant effect on cytotoxicity and other activities, such as anti-multidrug resistance (MDR) nih.gov. For example, a butyl group at the C-2 position of the acridine (B1665455) moiety can confer greater activity than ethyl or methyl substituents at the same position rsc.org. Conversely, certain substituents, like methoxy, chlorine, or bromine groups at positions 2 or 4 of the acridone moiety, have sometimes shown no observable activity in specific assays rsc.org.

Molecular Modifications and Pharmacophore Development

Molecular modifications aim to identify and optimize the pharmacophore – the essential structural features responsible for a compound's biological activity. For acridone alkaloids, these modifications often involve:

Substitution Patterns: Altering the number, type, and position of oxygenated substituents (e.g., hydroxyl, methoxy) on the acridone rings is a common strategy researchgate.netnih.govresearchgate.net.

Ring Modifications: Introducing or modifying fused ring systems, such as pyrano- or furo-acridones, can significantly influence activity nih.govscribd.com.

Functional Group Introduction: The addition of functional groups like amino or nitro groups, or modifications to the nitrogen atom, are explored to modulate electronic properties and steric interactions with biological targets nih.gov.

The development of pharmacophore models, often aided by computational chemistry, helps in understanding the critical interactions between the molecule and its biological target, guiding the design of new, more potent derivatives nih.govnih.govvdoc.pub. For example, QSAR studies have identified specific descriptors, such as atomic charges and lipophilicity (logP), as crucial for the cytotoxic activity of acridone and xanthone (B1684191) derivatives dovepress.com.

Advanced Research Methodologies and Future Perspectives for Xanthoxoline Research

High-Throughput Screening for Novel Biological Activities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid, automated evaluation of large libraries of chemical compounds against specific biological targets or cellular pathways moleculardevices.compressbooks.pubbmglabtech.comnih.govresearchgate.net. This methodology is crucial for identifying novel biological activities that may not be immediately apparent. While Xanthoxoline is known for its antiplasmodial effects mdpi.comscispace.com, HTS could systematically screen this compound against a vast array of targets, potentially uncovering previously unrecognized activities such as anticancer, antiviral, or neuroprotective properties. The efficiency of HTS, often employing microplate readers and robotics, allows for the assessment of millions of compounds, significantly accelerating the identification of "hits" for further investigation bmglabtech.com.

Computational Chemistry and Molecular Modeling Studies

Computational methods offer powerful tools to predict and understand molecular interactions, guiding experimental design and accelerating the discovery process.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to a second molecule (receptor) when they are bound to each other. This process is vital for understanding how this compound might interact with specific biological targets at a molecular level. For xanthone (B1684191) derivatives, docking studies have successfully predicted binding interactions with various cancer-related proteins, including telomerase, COX-2, and CDK2 nih.govnih.gov, as well as targets relevant to tuberculosis like KasA nih.govresearchgate.net. Applying similar docking simulations to this compound could elucidate its precise binding modes with key proteins in Plasmodium falciparum, the parasite responsible for malaria, thereby providing insights into its antiplasmodial mechanism mdpi.comscispace.com.

Table 1: Example Protein Targets and Interactions for Xanthone Derivatives via Molecular Docking

| Compound Class | Target Protein(s) | Key Interactions / Binding Site Features | Reference |

| Xanthone Derivatives | Telomerase, COX-2, CDK2 | Binding within active sites, forming hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues. | nih.govnih.gov |

| Xanthone Derivatives | DNA Topoisomerase IIα | Interactions with DNA, suggesting intercalation or groove binding. | nih.gov |

| Xanthone Derivatives | KasA (Mycobacterium tuberculosis) | Binding within the active site, involving hydrophobic and hydrogen bond interactions with key residues. | nih.govresearchgate.net |

| Xanthone Derivatives | DNA | Binding confirmed through interactions with the molecular surface of DNA, involving aromatic and hydrophobic amino acids. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity. This approach is instrumental in predicting the activity of new, un-synthesized molecules and in guiding the design of more potent derivatives. QSAR studies on xanthone derivatives have identified key structural descriptors correlating with anticancer and anti-tuberculosis activities. For instance, models have shown significant correlations with descriptors such as atomic charges (e.g., qC1, qC4), lipophilicity (LogP), and shape indices, yielding high predictive accuracy (e.g., R² values around 0.73-0.84 and Q² values around 0.65-0.82) nih.govresearchgate.netnih.govresearchgate.net. Developing a QSAR model specifically for this compound could help predict structural modifications that enhance its known activities or confer new ones, accelerating the design of optimized analogues.

Interdisciplinary Research Collaborations and Global Research Landscape

Research on this compound and related compounds from the Zanthoxylum genus is increasingly characterized by interdisciplinary collaborations and a diverse global research landscape. Studies mapping the research on Zanthoxylum species and malaria, for instance, reveal a network involving approximately 28 countries, with significant contributions from Kenya, France, and the United States afjbs.comresearchgate.net. This global effort often combines local ethnobotanical knowledge with advanced laboratory techniques, fostering a comprehensive understanding of plant-derived compounds.

Interdisciplinary collaborations are evident in the integration of phytochemistry, pharmacology, and molecular biology to elucidate this compound's mechanisms of action. For example, research has explored the binding properties of acridone (B373769) alkaloids, including this compound, with calf thymus DNA and BSA using absorption and fluorescence spectroscopy to understand their potential anticancer mechanisms researchgate.net. Such studies bridge chemical analysis with biological evaluation, requiring expertise from various scientific fields.

The global research landscape shows a concentration of studies in regions where Zanthoxylum species are indigenous, such as Africa, particularly in countries like Kenya afjbs.comresearchgate.net. However, international collaborations extend this reach, bringing together researchers from different continents to pool resources and expertise. This collaborative approach is deemed crucial for advancing research on promising molecules like those found in Zanthoxylum species, potentially opening up better perspectives for developing treatments against diseases such as malaria afjbs.comresearchgate.net. Furthermore, the exploration of natural products like this compound for applications beyond pharmaceuticals, such as in the development of natural pesticides, also highlights an interdisciplinary approach involving environmental science and agricultural research scienceopen.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.